Cas no 477-93-0 (Dimethoxanate)

Dimethoxanate structure
Dimethoxanate structure
Product Name:Dimethoxanate
CAS No:477-93-0
MF:C19H22N2O3S
MW:358.454583644867
CID:37644
PubChem ID:10610
Update Time:2025-04-18

Dimethoxanate Chemical and Physical Properties

Names and Identifiers

    • Dimethoxanate
    • 10H-Phenothiazine-10-carboxylic acid 2-[2-(dimethylamino)ethoxy]ethyl ester
    • 2-[2-(dimethylamino)ethoxy]ethyl phenothiazine-10-carboxylate
    • Dimethoxanate (INN)
    • Dimethoxanate [INN:BAN]
    • Dimethoxanatum
    • Dimethoxanatum [INN-Latin]
    • Dimetoxanato
    • Phenothiazin-carbonsaeure-(10)-<2-(2-dimethylamino-aethoxy)-aethylester
    • phenothiazine-10-carboxylic acid 2-(2-dimethylamino-ethoxy)-ethyl ester
    • Phenothiazin-N-carbonsaeure-<2-(2-dimethylamino-aethoxy)-aethylester
    • Tussidin
    • UNII-1E3KG5FWDB
    • CHEMBL2110862
    • 1E3KG5FWDB
    • EINECS 207-520-9
    • 2-(2-Dimethylaminoethoxy)ethyl 10-phenothiazincarboxylat
    • Q5277306
    • DB13794
    • 477-93-0
    • 10H-Phenothiazine-10-carboxylic acid, 2-(2-(dimethylamino)ethoxy)ethyl ester
    • D07397
    • DIMETHOXANATE [WHO-DD]
    • NS00006617
    • 2-(2-Dimethylaminoethoxy)ethyl 10-phenothiazincarboxylat [IUPAC]
    • SCHEMBL1642409
    • Dimetoxanato [INN-Spanish]
    • DIMETHOXANATE [INN]
    • DTXSID50197257
    • CHEBI:135517
    • DIMETHOXANATE [MI]
    • 2-(2-Dimethylaminoethoxy)ethyl phenothiazine-10-carboxylate
    • Cotrane; Tussidin
    • 2-(2-(Dimethylamino)ethoxy)ethyl 10H-phenothiazine-10-carboxylate
    • 207-520-9
    • DTXCID60119748
    • 2-(2-Dimethylaminoethoxy)ethyl 10-phenothiazincarboxylat (IUPAC)
    • 2-[2-(dimethylamino)ethoxy]ethyl 10H-phenothiazine-10-carboxylate
    • FD159416
    • Dimetoxanato (INN-Spanish)
    • OOVJCSPCMCAXEX-UHFFFAOYSA-N
    • R05DB28
    • Dimethoxanatum (INN-Latin)
    • Inchi: 1S/C19H22N2O3S/c1-20(2)11-12-23-13-14-24-19(22)21-15-7-3-5-9-17(15)25-18-10-6-4-8-16(18)21/h3-10H,11-14H2,1-2H3
    • InChI Key: OOVJCSPCMCAXEX-UHFFFAOYSA-N
    • SMILES: S1C2C=CC=CC=2N(C(=O)OCCOCCN(C)C)C2C=CC=CC1=2

Computed Properties

  • Exact Mass: 358.13500
  • Monoisotopic Mass: 358.135113
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 7
  • Complexity: 413
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 67.3
  • XLogP3: 3.3

Experimental Properties

  • Density: 1.234
  • Boiling Point: 494°Cat760mmHg
  • Flash Point: 252.6°C
  • Refractive Index: 1.608
  • PSA: 67.31000
  • LogP: 4.06910

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